![molecular formula C12H12Cl2N2OS B2629147 N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide CAS No. 1445609-78-8](/img/structure/B2629147.png)
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide increases the levels of GABA in the brain, which can help to regulate neuronal activity and alleviate symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity in the brain. By increasing GABA levels, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide can help to reduce neuronal excitability and promote relaxation and calmness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide on neuronal function and behavior, as well as its potential use in combination with other drugs for the treatment of various disorders. Finally, the development of new methods for administering N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, such as nanoparticle-based delivery systems, may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves the reaction of 1-cyanocyclopropane carboxylic acid with 2,5-dichlorothiophene-3-carboxylic acid, followed by amidation with butanoyl chloride. The resulting product is then purified using column chromatography to obtain N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide in high purity and yield.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can help to alleviate symptoms of disorders such as epilepsy, anxiety, and depression. In addition, N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical studies.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c13-9-6-8(11(14)18-9)2-1-3-10(17)16-12(7-15)4-5-12/h6H,1-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWOMIPWVQLCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.